2-Amino-5-fluoro-1,3-benzothiazol-6-ol

Catalog No.
S14406593
CAS No.
M.F
C7H5FN2OS
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-1,3-benzothiazol-6-ol

Product Name

2-Amino-5-fluoro-1,3-benzothiazol-6-ol

IUPAC Name

2-amino-5-fluoro-1,3-benzothiazol-6-ol

Molecular Formula

C7H5FN2OS

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C7H5FN2OS/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10)

InChI Key

GSCMRNPYEZCJQV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)O)SC(=N2)N

2-Amino-5-fluoro-1,3-benzothiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. Its molecular formula is C7H6FN2OSC_7H_6FN_2OS, and it has a molecular weight of approximately 166.20 g/mol. The compound features a benzothiazole ring structure, with an amino group at the 2-position, a fluoro substituent at the 5-position, and a hydroxyl group at the 6-position. This unique arrangement contributes to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science .

  • Oxidation: The amino group can be oxidized to form nitro derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Nitro derivatives can be reduced back to amino compounds using reducing agents like sodium borohydride or through catalytic hydrogenation.
  • Substitution: The fluoro group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions .

Major Products Formed

The reactions can yield several products, including:

  • Nitrobenzothiazoles
  • Aminobenzothiazoles
  • Various substituted benzothiazoles

2-Amino-5-fluoro-1,3-benzothiazol-6-ol exhibits significant biological activities. It has been studied for its antimicrobial and antiviral properties, making it a potential candidate for drug development. Research indicates that it can inhibit crucial enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival. These interactions suggest its utility in developing treatments for bacterial infections and possibly other diseases .

The synthesis of 2-Amino-5-fluoro-1,3-benzothiazol-6-ol typically involves:

  • Condensation Reaction: Reacting 2-aminobenzenethiol with fluorinated aldehydes or ketones, such as 5-fluoro-2-hydroxybenzaldehyde, under acidic conditions.
  • Cyclization: Following condensation, cyclization occurs to form the benzothiazole ring.

Recent advancements have introduced methods like microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce environmental impact during industrial production .

This compound finds applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Utilized in creating dyes and rubber accelerators due to its chemical stability .

Studies have shown that 2-Amino-5-fluoro-1,3-benzothiazol-6-ol interacts with several biological targets. Its mechanism of action includes enzyme inhibition, which can disrupt essential metabolic processes in bacteria. This property is particularly valuable in developing new antimicrobial agents . Furthermore, its ability to form hydrogen bonds enhances its solubility and interaction with biological molecules.

Several compounds share structural characteristics with 2-Amino-5-fluoro-1,3-benzothiazol-6-ol:

Compound NameStructural FeaturesUnique Aspects
2-AminobenzothiazoleLacks the fluoro groupDifferent reactivity and biological activity
5-Fluoro-2-aminobenzothiazoleSimilar structure but without hydroxyl groupAffects solubility and biological interactions
2-Amino-6-hydroxybenzothiazoleHydroxyl group at a different positionMay exhibit different pharmacological properties
BenzothiazoleBase structure without additional functional groupsServes as a parent compound for various derivatives

Uniqueness

The presence of both the hydroxy and fluoro groups in 2-Amino-5-fluoro-1,3-benzothiazol-6-ol enhances its solubility and ability to form hydrogen bonds compared to similar compounds. This makes it a versatile candidate for various applications in medicinal chemistry and materials science .

Cyclocondensation Approaches Using Substituted Aniline Precursors

The synthesis of 2-amino-5-fluoro-1,3-benzothiazol-6-ol typically begins with substituted aniline derivatives, such as 4-fluoro-3-chloroaniline. In a four-step process, this precursor undergoes cyclocondensation with potassium thiocyanate in glacial acetic acid under controlled temperatures (below 10°C) to form 2-amino-6-fluoro-7-chlorobenzothiazole. Subsequent hydrolysis and hydroxylation steps introduce the 6-hydroxy group, yielding the target compound. A critical intermediate, 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol, is generated via refluxing with hydrazine hydrate in ethylene glycol. The regioselectivity of fluorine incorporation is ensured by the electron-withdrawing effects of the chloro substituent, which directs electrophilic substitution to the para position.

Bromine-Mediated Thiocyanation and Cyclization Mechanisms

Bromine serves dual roles in the synthesis: as a thiocyanation agent and a cyclization promoter. In the thiocyanation step, bromine (0.01 mol) is added dropwise to a cooled mixture of 4-fluoro-3-chloroaniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid, maintaining temperatures below 10°C to prevent polybromination. This generates a thiocyanato intermediate, which undergoes intramolecular cyclization upon heating to 85°C. The reaction mechanism involves initial formation of a thiocyanogen bromide (SCN-Br) complex, followed by electrophilic aromatic substitution at the para position relative to the amino group. Bromine’s oxidizing properties further facilitate dehydrogenation, aromatizing the benzothiazole ring.

Isomerization Pathways in Fluoro-Chloro Benzothiazole Derivatives

Isomerization arises during the synthesis of intermediates such as 2-amino-6-fluoro-7-chlorobenzothiazole. Under alkaline conditions (pH 6.0–7.5), the chloro group at position 7 may migrate to position 5 via a Smiles-type rearrangement, forming 2-amino-5-chloro-6-fluorobenzothiazole. This process is temperature-dependent, with optimal isomerization observed at 80–90°C. The final hydroxylation step selectively replaces the chloro substituent at position 6 with a hydroxyl group, yielding 2-amino-5-fluoro-1,3-benzothiazol-6-ol. Computational studies suggest that the fluorine atom’s high electronegativity stabilizes the transition state during isomerization, favoring the 5-fluoro isomer by 12.3 kcal/mol compared to alternative configurations.

Solvent Effects on Reaction Yield and Purity

Solvent polarity profoundly impacts cyclocondensation efficiency and product purity:

SolventDielectric Constant (ε)Yield (%)Purity (%)Role in Synthesis
Glacial acetic acid6.251.0292.5Facilitates thiocyanation
DMF36.778.489.1Promotes nucleophilic substitution
Ethanol24.365.895.0Recrystallization solvent

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates during hydrazine treatment, improving yields to 78.4%. Conversely, glacial acetic acid’s moderate polarity optimizes thiocyanation by stabilizing ionic intermediates. Ethanol-water mixtures (1:1) are preferred for recrystallization, achieving 95% purity through hydrogen-bond-mediated crystal lattice formation.

Catalytic Optimization for Regioselective Fluorine Incorporation

Regioselectivity in fluorine positioning is achieved through reagent stoichiometry and temperature control. A molar ratio of 1:1.2 (aniline:bromine) ensures complete thiocyanation without over-bromination. Catalytic amounts of ammonium thiocyanate (0.01 mol%) accelerate cyclization by 34%, as shown in kinetic studies. Infrared spectroscopy reveals that fluorine’s inductive effect increases the electrophilicity of the thiazole ring’s C2 position, directing hydroxylation exclusively to C6. Recent advances employ microwave-assisted synthesis (100 W, 120°C) to reduce reaction times from 10 hours to 45 minutes while maintaining 89% regioselectivity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

184.01066212 g/mol

Monoisotopic Mass

184.01066212 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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